molecular formula C28H25N3O2S B2884527 N-(3,5-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866871-26-3

N-(3,5-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B2884527
CAS No.: 866871-26-3
M. Wt: 467.59
InChI Key: VWXOKLZKKXCXJK-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
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Biological Activity

N-(3,5-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(3,5-dimethylphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide. Its molecular formula is C29H27N3O2SC_{29}H_{27}N_3O_2S, and it features a chromeno-pyrimidine core, which is crucial for its biological activity. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
  • Receptor Binding : It may interact with specific receptors in the body, modulating their activity and influencing physiological responses.
  • Signal Transduction : The compound could affect signal transduction pathways, leading to changes in gene expression and cellular behavior.

Anticonvulsant Activity

Research has indicated that related compounds in the same structural family exhibit anticonvulsant properties. For instance, studies on similar chromeno-pyrimidine derivatives have demonstrated significant activity against seizures in animal models using maximal electroshock (MES) tests. These findings suggest that this compound may also possess anticonvulsant effects.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Research Findings and Case Studies

Study FocusFindings
Anticonvulsant ActivityRelated compounds showed significant efficacy in MES seizure models, indicating potential for this compound as an anticonvulsant agent .
CytotoxicityIn vitro assays revealed selective cytotoxicity against cancer cells with minimal effects on healthy cells .
Mechanistic InsightsStudies suggest potential mechanisms involving enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-17-12-18(2)14-22(13-17)29-24(32)16-34-28-23-15-21-11-7-8-19(3)25(21)33-27(23)30-26(31-28)20-9-5-4-6-10-20/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXOKLZKKXCXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=CC(=C4)C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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